molecular formula C25H31N3O4S B11418175 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B11418175
M. Wt: 469.6 g/mol
InChI Key: RGEVXBGDHHHCGN-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. The sulfonyl group and piperidine ring contribute to the compound’s overall stability and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

1-(1-ethylindol-5-yl)sulfonyl-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C25H31N3O4S/c1-3-27-15-12-20-17-23(9-10-24(20)27)33(30,31)28-14-5-7-21(18-28)25(29)26-13-11-19-6-4-8-22(16-19)32-2/h4,6,8-10,12,15-17,21H,3,5,7,11,13-14,18H2,1-2H3,(H,26,29)

InChI Key

RGEVXBGDHHHCGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCC4=CC(=CC=C4)OC

Origin of Product

United States

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